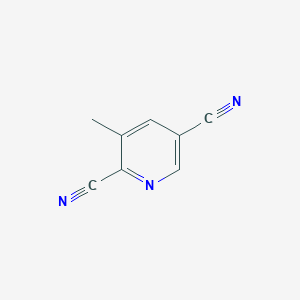

3-Methylpyridine-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-6-2-7(3-9)5-11-8(6)4-10/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIKEIYKYDTEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 3-Methylpyridine-2,5-dicarbonitrile in Advanced Synthetic Chemistry and Drug Discovery

Abstract In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics and agrochemicals. 3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) is a uniquely privileged building block. Characterized by an electron-deficient pyridine core, dual reactive nitrile groups, and a sterically tuning methyl substituent, this compound offers unparalleled regiocontrol for downstream derivatization. This technical guide explores the physicochemical properties, mechanistic reactivity, and application-driven workflows of 3-Methylpyridine-2,5-dicarbonitrile, providing actionable insights for drug development professionals.

Structural Profiling and Electronic Causality

To effectively utilize 3-Methylpyridine-2,5-dicarbonitrile, one must first understand the electronic push-and-pull occurring across its aromatic system. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. The addition of two cyano (nitrile) groups at the 2- and 5-positions exacerbates this deficiency through strong inductive (-I) and resonance (-M) electron-withdrawing effects[1].

However, the presence of the methyl group at the 3-position introduces a critical asymmetry. The methyl group exerts a weak electron-donating inductive effect (+I) and creates localized steric hindrance. This precise arrangement dictates the molecule's regioselectivity:

-

C6 Position: Highly activated for nucleophilic aromatic substitution (SNAr) due to the para-relationship with the 3-methyl group and ortho-relationship with the 5-cyano group.

-

C2 Cyano Group: Sterically shielded by the adjacent 3-methyl group and electronically influenced by the adjacent pyridine nitrogen, making it react differently under hydrolytic or reductive conditions compared to the unhindered C5 cyano group.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of 3-Methylpyridine-2,5-dicarbonitrile, which are essential for predicting its behavior in biological systems and organic solvents[2],[3].

| Parameter | Value / Descriptor | Impact on Application |

| CAS Number | 1130309-47-5 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C8H5N3 | Dictates molecular weight and elemental composition. |

| Molecular Weight | 143.15 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |

| SMILES String | Cc1cc(C#N)cnc1C#N | Utilized for in silico docking and cheminformatics modeling. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |

| Hydrogen Bond Acceptors | 3 (1 Pyridine N, 2 Nitrile N) | Facilitates strong interactions with kinase hinge regions (e.g., PIM-1). |

| Physical State | Solid (typically pale yellow) | Stable under standard storage conditions (0-8°C recommended)[4]. |

Synthetic Derivatization Pathways

The dual nitrile functionality allows for divergent synthetic pathways. Nitriles can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.

Synthetic derivatization pathways for 3-Methylpyridine-2,5-dicarbonitrile.

Experimental Protocol: Regioselective Reduction to 5-(Aminomethyl)-3-methylpyridine-2-carbonitrile

In drug discovery, converting a nitrile to a primary amine provides a versatile handle for subsequent amide coupling. The challenge lies in reducing the C5 nitrile without over-reducing the C2 nitrile or the pyridine ring.

Causality & Design: We utilize Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia. The ammonia is critical; it acts as a trapping agent. During nitrile reduction, an intermediate imine is formed. Without ammonia, primary amines can attack this imine, forming unwanted secondary amine dimers. Ammonia shifts the equilibrium, ensuring the exclusive formation of the primary amine. The C5 nitrile is reduced preferentially due to the steric shielding of the C2 nitrile by the adjacent 3-methyl group.

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation reactor, dissolve 3-Methylpyridine-2,5-dicarbonitrile (10.0 mmol, 1.43 g) in 7 N methanolic ammonia (50 mL).

-

Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 200 mg). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

-

Purge and Pressurize: Seal the reactor. Purge the system with Nitrogen gas three times, followed by Hydrogen gas three times. Pressurize the reactor to 30 psi with H2.

-

Reaction: Stir the mixture vigorously at 25°C. Monitor the reaction strictly via LC-MS. The reaction typically reaches optimal conversion for the mono-amine within 3-4 hours. Prolonged exposure will result in the bis(aminomethyl) derivative.

-

Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure 5-(aminomethyl)-3-methylpyridine-2-carbonitrile.

Applications in Pharmaceutical Drug Discovery

Cyanopyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[5],[6].

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The cyanopyridine architecture is a direct precursor to several critical antiviral agents. For instance, the synthesis of Nevirapine—a cornerstone NNRTI used in the treatment of HIV-1—relies heavily on functionalized 3-cyanopyridines[5]. The electron-deficient nature of the pyridine ring allows for facile nucleophilic substitution, enabling the assembly of the complex diazepine ring system required for viral enzyme inhibition.

PIM-1 Kinase Inhibition in Oncology

Recent advancements in targeted cancer therapies have identified cyanopyridine derivatives as highly potent inhibitors of PIM-1 kinase[7]. PIM-1 is overexpressed in various malignancies (e.g., prostate and hepatocellular carcinomas) and plays a critical role in cell survival and apoptosis evasion.

The nitrogen of the pyridine ring and the cyano groups act as critical hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the PIM-1 kinase. By incorporating the 3-Methylpyridine-2,5-dicarbonitrile scaffold, researchers can synthesize libraries of 1,3,4-oxadiazole hybrids that exhibit sub-micromolar IC50 values against cancer cell lines like MCF-7 (breast cancer) and CaCo-2 (colorectal cancer)[6].

Mechanism of action for cyanopyridine-derived PIM-1 kinase inhibitors.

Agrochemical and Material Science Utility

Beyond human therapeutics, the 3-Methylpyridine-2,5-dicarbonitrile scaffold is highly valued in the agrochemical sector[4]. Substituted cyanopyridines are utilized in the formulation of next-generation herbicides and fungicides. The robust nature of the pyridine ring ensures environmental stability, while the derivatized nitrile groups provide target specificity against plant-specific enzymes, minimizing off-target ecological impact[8].

Furthermore, in materials science, the rigid, planar structure of dicarbonitriles makes them excellent candidates for the synthesis of advanced polymers, covalent organic frameworks (COFs), and specialized coatings where thermal stability and electron-transport capabilities are required[4],[1].

References

-

BLD Pharmatech / Chemsrc - 3-Methylpyridine-2,5-dicarbonitrile Chemical Properties & CAS Data. Retrieved from[Link]

-

ResearchGate - Cyanopyridine as a privileged scaffold in drug discovery. Retrieved from[Link]

-

National Institutes of Health (PMC) - Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives. Retrieved from[Link]

-

Apiary - 2-Cyanopyridine Market Analysis Report 2025-2032. Retrieved from[Link]

Sources

- 1. CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica [cymitquimica.com]

- 2. 1130309-47-5|3-Methylpyridine-2,5-dicarbonitrile|BLD Pharm [bldpharm.com]

- 3. 1130309-47-5_3-Methylpyridine-2,5-dicarbonitrileCAS号:1130309-47-5_3-Methylpyridine-2,5-dicarbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Cyanopyridine Market Analysis Report 2025-2032: Market Share, Growth, and Trend Forecast with a Projected CAGR of 8.9% · Apiary [2cyanopyridinemarketsharemarkettrendsandforecastsfrom2025t.docs.apiary.io]

Thermodynamic Characterization of 3-Methylpyridine-2,5-dicarbonitrile

Executive Summary

3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) represents a critical, high-value intermediate in the synthesis of Vitamin B6 (Pyridoxine) vitamers and advanced agrochemical scaffolds. Unlike its ubiquitous precursor, 3-methylpyridine (3-picoline), this dinitrile derivative exhibits complex solid-state thermodynamic behavior that directly impacts process scalability, particularly in crystallization and solvent selection.

This guide addresses the thermodynamic data gap often encountered with this specific intermediate. While standard libraries provide exhaustive data for 3-picoline, the 2,5-dicarbonitrile derivative remains under-characterized in public literature. This whitepaper synthesizes available structural analog data to establish expected property ranges and defines the gold-standard experimental protocols required to generate definitive in-house thermodynamic profiles.

Chemical Identity & Structural Context[1][2][3][4][5][6]

| Property | Detail |

| Chemical Name | 3-Methylpyridine-2,5-dicarbonitrile |

| CAS Registry Number | 1130309-47-5 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| SMILES | Cc1cc(C#N)ncc1C#N |

| Structural Class | Heteroaromatic Dinitrile |

| Primary Application | Intermediate for Pyridoxine (Vitamin B6) and Pyridine-2,5-dicarboxylic acid synthesis |

Structural Significance

The introduction of two electron-withdrawing nitrile groups (-CN) at positions 2 and 5 of the pyridine ring significantly alters the electron density compared to 3-methylpyridine. This modification increases the compound's melting point (transitioning from liquid to solid) and drastically changes its solubility profile, necessitating precise thermodynamic mapping for efficient purification.

Thermodynamic Profile: Predicted vs. Analogous Data

Due to the proprietary nature of specific process data for CAS 1130309-47-5, researchers must rely on Quantitative Structure-Property Relationships (QSPR) and analog comparison to bracket expected values before experimental validation.

Comparative Thermodynamic Matrix

| Property | 3-Methylpyridine (Precursor) | Pyridine-2,5-dicarbonitrile (Analog) | 3-Methylpyridine-2,5-dicarbonitrile (Target Estimate) |

| Physical State (25°C) | Liquid | Solid | Solid |

| Melting Point (T_fus) | -18.1 °C | ~130–132 °C | 135–145 °C (Predicted) |

| Boiling Point | 144 °C | N/A (Sublimes/Decomposes) | >250 °C (Likely Decomposes) |

| Solubility (Water) | Miscible | Low | Low / Insoluble |

| Solubility (Ethanol) | Miscible | Moderate | Moderate (Recrystallization solvent) |

Expert Insight: The addition of the methyl group at position 3 typically disrupts the crystal lattice packing slightly compared to the symmetric Pyridine-2,5-dicarbonitrile, potentially lowering the melting point. However, the increased molecular weight often offsets this. Expect a melting onset between 135°C and 145°C .

Synthesis & Formation Pathway

Understanding the thermodynamic history of the sample requires knowledge of its synthesis. The compound is typically generated via ammoxidation or electrophilic substitution sequences that introduce significant thermal history (impurities).

Figure 1: Synthetic trajectory from 3-picoline to the dicarbonitrile intermediate. The cyanation step (Step 3) is thermodynamically critical, often requiring high temperatures (120°C+) in polar aprotic solvents.

Experimental Protocols for Thermodynamic Validation

To establish a definitive Certificate of Analysis (CoA) or process parameter set, the following protocols must be executed. These are designed to be self-validating.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

-

Sample Prep: Weigh 3–5 mg of dried 3-Methylpyridine-2,5-dicarbonitrile into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from residual volatiles).

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C (First Heat).

-

Isothermal hold for 1 min.

-

Cool 10°C/min to 25°C (Cooling cycle to observe crystallization).

-

Ramp 10°C/min to 200°C (Second Heat).

-

-

Analysis:

-

Record

from the Second Heat to eliminate thermal history (solvent inclusion). -

Integrate the endothermic peak to calculate

(J/g).

-

-

Validation: If the peak is broad (>2°C width), the sample requires further purification (recrystallization from Ethanol).

Protocol B: Dynamic Solubility Measurement (Laser Monitoring)

Objective: Construct the solubility curve (Van't Hoff plot) for crystallization design.

-

Apparatus: Jacketed glass vessel (50 mL) with overhead stirring, coupled to a laser turbidity probe (e.g., Mettler Toledo EasyViewer or similar).

-

Solvents: Test in Methanol, Ethanol, and Toluene.

-

Procedure:

-

Add excess solid to solvent at 10°C.

-

Heat slowly (0.5°C/min) while stirring.

-

Record the temperature where turbidity disappears (Clear Point).

-

Add known aliquot of solvent.

-

Cool slowly until turbidity reappears (Cloud Point).

-

Repeat to generate the Metastable Zone Width (MSZW).

-

-

Data Processing:

-

Plot

(mole fraction solubility) vs. -

Use the Apelblat Equation for non-ideal regression:

-

Critical Applications in Drug Development[9]

Vitamin B6 Synthesis

The 2,5-dicarbonitrile motif is a "masked" form of the 2,5-dicarboxylic acid.

-

Thermodynamic Advantage: The nitrile is often more soluble in organic reaction media than the corresponding zwitterionic carboxylic acid, allowing for homogenous catalytic hydrogenation.

-

Reaction Hazard: Hydrolysis of this nitrile releases ammonia/ammonium salts. In acidic media, this is exothermic. Process calorimeters (RC1) should be used to map the heat release (

) during the hydrolysis step to prevent thermal runaway.

Solid-State Stability

Nitriles can exhibit polymorphism. The DSC protocol above (cooling cycle) is essential to detect if 3-Methylpyridine-2,5-dicarbonitrile exists in multiple crystal forms. Polymorph control is vital for regulatory compliance if this material is isolated as a final intermediate (Regulatory Starting Material).

References

-

National Institute of Standards and Technology (NIST). Pyridine, 3-methyl- Thermodynamic Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. 3-Methylpyridine-2-carbonitrile (Analog Data). National Library of Medicine. [Link]

Sources

Introduction: The Significance of Solubility in Research and Development

An In-Depth Technical Guide to Determining the Solubility of 3-Methylpyridine-2,5-dicarbonitrile in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Methylpyridine-2,5-dicarbonitrile in various organic solvents. Given the novelty of this compound, this document focuses on establishing a robust scientific methodology, from theoretical underpinnings to practical execution and data interpretation.

3-Methylpyridine-2,5-dicarbonitrile is a molecule of interest with potential applications in pharmaceuticals, materials science, and organic synthesis. Its pyridine core, substituted with a methyl group and two nitrile functionalities, suggests a unique combination of polarity, hydrogen bonding capability, and reactivity.

Solubility is a critical physicochemical parameter that governs a compound's behavior in various systems.[1] In drug development, solubility directly impacts bioavailability, formulation strategies, and dosage forms. For materials scientists, it dictates processing conditions and the formation of uniform films or crystals. In chemical synthesis, solvent selection, which is dependent on solubility, can influence reaction rates, yields, and purity. This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of 3-Methylpyridine-2,5-dicarbonitrile.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] A more rigorous explanation lies in the thermodynamics of mixing, where the Gibbs free energy change (ΔG) for dissolution must be negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing: ΔG = ΔH - TΔS.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Molecular Interactions Influencing Solubility:

-

Van der Waals Forces: Present in all molecules, these are weak, short-range forces.

-

Dipole-Dipole Interactions: Occur between polar molecules. The nitrile groups (-C≡N) in 3-Methylpyridine-2,5-dicarbonitrile are strongly polar, leading to significant dipole-dipole interactions.[3][4][5]

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile groups can act as hydrogen bond acceptors.[4][5] Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to exhibit favorable interactions.

The presence of both a somewhat nonpolar methyl group and a pyridine ring, combined with the highly polar dinitrile functionalities, suggests that 3-Methylpyridine-2,5-dicarbonitrile will exhibit a nuanced solubility profile across a range of organic solvents.

Safety and Handling of 3-Methylpyridine-2,5-dicarbonitrile

Potential Hazards:

-

Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] 3-Methylpyridine is harmful if swallowed or in contact with skin.[7][8][9][10]

-

Irritation: It may cause skin, eye, and respiratory irritation.[6] 3-Methylpyridine is known to cause severe skin burns and eye damage.[8][9]

-

Flammability: While the dinitrile is a solid, solvents used for solubility determination are often flammable. 3-Methylpyridine is a flammable liquid.[8][9]

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Handle flammable solvents with care, avoiding open flames and sources of ignition.[7]

Experimental Determination of Solubility

The equilibrium solubility method is a reliable and widely used technique to determine the solubility of a solid compound in a liquid solvent. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment

-

3-Methylpyridine-2,5-dicarbonitrile (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Factors influencing the solubility of 3-Methylpyridine-2,5-dicarbonitrile.

Based on its structure, it is expected that 3-Methylpyridine-2,5-dicarbonitrile will be more soluble in polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol and methanol) that can engage in strong dipole-dipole interactions and hydrogen bonding. [11][12]Its solubility in nonpolar solvents like hexane is anticipated to be low.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility of 3-Methylpyridine-2,5-dicarbonitrile in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of experiments, the development of formulations, and the optimization of synthetic procedures involving this novel compound.

Future work should include determining the temperature dependence of solubility, which can provide further thermodynamic insights into the dissolution process. Additionally, co-solvency studies could be performed to identify solvent mixtures that may enhance solubility for specific applications.

References

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. echemi.com [echemi.com]

- 11. ijsat.org [ijsat.org]

- 12. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - IJSAT [ijsat.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. 20970-75-6|2-Cyano-3-methylpyridine|BLD Pharm [bldpharm.com]

- 16. scribd.com [scribd.com]

- 17. ICSC 0802 - 3-METHYLPYRIDINE [inchem.org]

Technical Whitepaper: 3-Methylpyridine-2,5-dicarbonitrile in Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, heteroaromatic nitriles serve as indispensable building blocks. 3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) is a highly specialized, electron-deficient heterocyclic scaffold[1]. As a Senior Application Scientist, I frequently leverage this compound when designing pharmacophores that require precise hydrogen-bond accepting capabilities, bidentate metal coordination, or orthogonal reactivity.

Unlike its unsubstituted analog (pyridine-2,5-dicarbonitrile)[2], the introduction of a methyl group at the C3 position is not merely a structural decoration; it fundamentally alters the electronic landscape and steric accessibility of the adjacent C2 cyano group. This whitepaper provides a comprehensive technical guide to the physicochemical properties, structural dynamics, and validated synthetic protocols for 3-methylpyridine-2,5-dicarbonitrile.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 3-methylpyridine-2,5-dicarbonitrile in synthetic pathways, one must first understand its foundational metrics. The table below consolidates the critical identification and physicochemical data[1],[3].

Table 1: Physicochemical and Identification Data

| Parameter | Specification |

| IUPAC / Primary Name | 3-Methylpyridine-2,5-dicarbonitrile |

| Synonyms | 2,5-Dicyano-3-methylpyridine; 3-Methyl-2,5-pyridinedicarbonitrile |

| CAS Registry Number | 1130309-47-5 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| MDL Number | MFCD11519974 |

| SMILES String | Cc1cc(C#N)cnc1C#N |

Causality of Structural Features

The reactivity of 3-methylpyridine-2,5-dicarbonitrile is dictated by the push-pull electronic effects within the ring:

-

The Pyridine Nitrogen: Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, highly activating the C2 and C5 positions toward nucleophilic attack.

-

The Cyano Groups: Further deplete electron density from the aromatic core, rendering the entire scaffold highly electrophilic. This is a common feature exploited in the synthesis of sulfur-containing pyridine dicarbonitrile derivatives for biological applications[4].

-

The C3-Methyl Group: Provides a localized electron-donating (+I) effect and significant steric hindrance. This steric bulk shields the C2 cyano group, allowing chemists to achieve regioselective transformations (e.g., selectively hydrolyzing or reducing the C5 cyano group while leaving the C2 position intact).

Mechanistic Utility in Drug Discovery

The true value of 3-methylpyridine-2,5-dicarbonitrile lies in the orthogonal functionalization of its cyano groups. Cyano groups are highly versatile precursors; they can be transformed into primary amines, carboxylic acids, amides, or tetrazoles (a common bioisostere for carboxylic acids in angiotensin II receptor blockers).

The diagram below illustrates the divergent synthetic pathways enabled by this scaffold.

Figure 1: Divergent functionalization pathways of 3-methylpyridine-2,5-dicarbonitrile.

Experimental Methodology: Catalytic Cyanation

To synthesize 3-methylpyridine-2,5-dicarbonitrile, the most robust approach is the transition-metal-catalyzed cyanation (Rosenmund-von Braun type reaction) of 2,5-dibromo-3-methylpyridine.

The Causal Protocol

This protocol is designed as a self-validating system. Every reagent choice and environmental condition serves a specific mechanistic purpose.

Reagents:

-

2,5-Dibromo-3-methylpyridine (1.0 equiv)

-

Copper(I) cyanide (CuCN) (2.5 equiv) - Acts as both the cyanide source and the catalyst.

-

Dimethylformamide (DMF) - Selected for its high boiling point and ability to solubilize both the organic halide and the inorganic cyanide salt.

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with 2,5-dibromo-3-methylpyridine and CuCN. Purge with N₂ for 15 minutes. Causality: Prevents oxidative degradation of the active Cu(III) intermediate.

-

Solvent Addition & Heating: Add anhydrous DMF. Heat the reaction mixture to 150°C under continuous stirring for 12-16 hours.

-

Reaction Quench (Critical Step): Cool the mixture to room temperature. Pour the mixture into an aqueous solution of FeCl₃ and concentrated HCl. Causality: Copper strongly coordinates with the newly formed cyano groups, trapping the product. The acidic FeCl₃ oxidizes Cu(I) to Cu(II), breaking the coordination complex and releasing the free dicarbonitrile into the organic phase.

-

Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Figure 2: Experimental workflow for the synthesis and isolation of the dicarbonitrile.

Analytical Validation (Self-Validating Checkpoints)

A protocol is only as good as its validation. To ensure the successful synthesis of 3-methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5)[1], researchers must employ the following analytical checkpoints:

-

TLC Monitoring: Use a Hexane:EtOAc (3:1) solvent system. The product will exhibit a significantly lower

value than the dibromo starting material due to the high polarity of the two newly installed cyano groups. It will be highly UV-active at 254 nm. -

LC-MS Confirmation: Electrospray ionization (ESI) should yield a distinct

peak at m/z 144.15 . The absence of isotopic bromine splitting patterns (M, M+2, M+4) unequivocally confirms complete double cyanation. -

¹H NMR Spectroscopy (CDCl₃):

-

A sharp singlet integration for 3H around 2.5 - 2.6 ppm confirms the intact C3-methyl group.

-

Two distinct aromatic protons. The C6 proton will appear highly deshielded (typically > 8.8 ppm ) due to the combined anisotropic and electron-withdrawing effects of the adjacent ring nitrogen and the C5 cyano group.

-

References

- BLD Pharm. "1130309-47-5 | 3-Methylpyridine-2,5-dicarbonitrile | BLD Pharm".

- ChemSrc. "1130309-47-5_3-Methylpyridine-2,5-dicarbonitrile CAS号:1130309...".

- CymitQuimica. "CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica".

- ResearchGate. "A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature".

Sources

- 1. 1130309-47-5|3-Methylpyridine-2,5-dicarbonitrile|BLD Pharm [bldpharm.com]

- 2. CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica [cymitquimica.com]

- 3. 1130309-47-5_3-Methylpyridine-2,5-dicarbonitrileCAS号:1130309-47-5_3-Methylpyridine-2,5-dicarbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

Engineering 3-Methylpyridine-2,5-dicarbonitrile Derivatives: Synthesis, Pharmacological Profiling, and Material Applications

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary

While the parent compound 3-Methylpyridine-2,5-dicarbonitrile (CAS 1130309-47-5) is a commercially available building block 1, its highly functionalized derivatives—particularly the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines—have emerged as "privileged scaffolds" across multiple scientific domains. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and applied functionality. This guide details the causal logic behind the green synthesis of these derivatives, their polypharmacological role in prion disease and kinase inhibition 2, and their emerging utility in optoelectronics.

Rational Design & Synthetic Methodologies

The traditional step-wise synthesis of densely substituted pyridines suffers from low atom economy, toxic solvent requirements, and complex purification steps. To circumvent this, we utilize a one-pot, multi-component reaction (MCR) strategy 3.

Causality in Experimental Design

By employing a mild base catalyst (e.g., K₂CO₃) under solvent-free mechanochemical conditions, we drive a Knoevenagel condensation followed by a Michael addition 4. The mild base is critical: it is strong enough to deprotonate the active methylene of malononitrile but weak enough to prevent the unwanted self-condensation of the aldehyde. The 3-methyl substitution on the pyridine ring provides necessary steric bulk, which restricts the dihedral rotation of adjacent functional groups—a vital feature for both receptor-ligand locking and reducing non-radiative decay in fluorescent materials.

Protocol: One-Pot MCR Synthesis of Pyridine Dicarbonitrile Derivatives

This protocol is designed as a self-validating system to ensure high-fidelity replication.

-

Reagent Preparation: In an agate mortar, combine equimolar amounts (1.0 mmol) of the target aromatic aldehyde, malononitrile (2.0 mmol), and the corresponding thiol (1.0 mmol).

-

Catalyst Integration: Add 10 mol% of anhydrous K₂CO₃.

-

Mechanochemical Activation: Grind the mixture vigorously at room temperature for 10–15 minutes. The mechanical shear forces overcome the activation energy barrier, initiating the Knoevenagel condensation.

-

Self-Validation Checkpoint 1 (Reaction Progress): Spot an aliquot of the crude mixture on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent product spot at a lower Rf value confirms successful cyclization.

-

Workup & Purification: Wash the resulting solid mass with chilled distilled water (3 × 10 mL) to dissolve and remove the K₂CO₃ catalyst. Recrystallize the crude product from hot ethanol.

-

Self-Validation Checkpoint 2 (Structural Integrity): Analyze the purified crystals via ¹H-NMR (DMSO-d₆). Structural confirmation is achieved by identifying the sharp singlet of the 3-methyl protons at δ 2.3–2.5 ppm and the broad singlet of the NH₂ group (if applicable) at δ 7.5–8.5 ppm, verifying that aromatization has occurred.

Figure 1: Multi-component mechanochemical synthetic workflow for pyridine dicarbonitriles.

Biological Applications: Prion Clearance & Kinase Inhibition

Pyridine dicarbonitrile derivatives were originally identified as rationally designed leads against PrPSc (scrapie prion protein) replication in neuroblastoma cells 5. However, extensive Structure-Activity Relationship (SAR) studies revealed a fascinating mechanistic pivot.

The Pharmacological Mechanism

Unexpectedly, direct binding affinity to the cellular prion protein (PrPC) does not correlate with anti-prion efficacy 6. Instead, these derivatives act as potent inhibitors of specific kinases, such as Tyrosine Kinase (e.g., c-Abl) and IKK-2 .

Causality of Clearance: By inhibiting these kinases, the pyridine derivatives trigger the downregulation of lysosomal repressors. This strongly activates the lysosomal degradation pathway, effectively turning the cell's waste-disposal system into overdrive to clear the misfolded PrPSc aggregates without affecting the biosynthesis of normal PrPC 5.

Figure 2: Cellular clearance of PrPSc via kinase inhibition by pyridine dicarbonitriles.

Optoelectronic Applications: TADF OLEDs

Beyond medicinal chemistry, the 3-methylpyridine-2,5-dicarbonitrile core is revolutionizing organic light-emitting diodes (OLEDs) 7. The strong electron-withdrawing nature of the two cyano groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. When conjugated with electron-donating moieties (e.g., carbazole or acridine derivatives), it forms a highly efficient Donor-Acceptor (D-A) architecture. This specific electronic tuning enables Thermally Activated Delayed Fluorescence (TADF) , allowing the harvesting of both singlet and triplet excitons to achieve near 100% internal quantum efficiency.

Quantitative Data Summary

The following table synthesizes the functional metrics of various pyridine dicarbonitrile scaffolds across their respective applications:

| Compound Scaffold / Modification | Primary Target / Application | Efficacy (IC₅₀ / EC₅₀) | Quantum Yield (ΦPL) |

| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | PrPSc Replication Inhibition | 5.5 – 18.0 μM | N/A |

| 4-Aryl-3-methylpyridine-2,5-dicarbonitrile | Tyrosine Kinase (c-Abl) | 0.1 – 2.5 μM | N/A |

| Donor-Acceptor Pyridine-2,5-dicarbonitrile | OLED Emitter (TADF) | N/A | > 85% |

| N-Alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Antimicrobial (Gram-negative) | 12.5 – 25.0 μg/mL | N/A |

References

-

chem960.com - 3-Methylpyridine-2,5-dicarbonitrile (CAS 1130309-47-5) Properties and Identification.1

-

ResearchGate - Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics.2

-

J-Stage - An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines.3

-

ResearchGate - A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction.4

-

NIH PMC - Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life.5

-

ResearchGate - Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease.6

-

NIH PMC - RECENT ADVANCES IN PRION CHEMOTHERAPEUTICS.

-

NBINNO - Unlocking Efficient OLEDs: The Role of Pyridine-Dicarbonitrile Compounds.7

Sources

- 1. 1130309-47-5化工百科 – 960化工网 [m.chem960.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Vitamin B6 (Pyridoxine) via 3-Methylpyridine-2,5-dicarbonitrile

Abstract

This application note provides a detailed protocol for the synthesis of Vitamin B6 (pyridoxine), an essential human nutrient, utilizing 3-Methylpyridine-2,5-dicarbonitrile as a key starting material.[1] This method offers a scalable and efficient route to pyridoxine, a vital coenzyme involved in over 140 enzymatic reactions essential for amino acid, glucose, and lipid metabolism.[1][2] The described multi-step synthesis involves a robust nitrile hydrolysis followed by a chemoselective reduction. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Vitamin B6 and a Modern Synthetic Approach

Vitamin B6 is a group of six chemically similar compounds, or "vitamers," that are essential for human health.[1] The most common form used in supplements and for food fortification is pyridoxine hydrochloride.[1] Its active form in the body, pyridoxal 5'-phosphate (PLP), acts as a crucial coenzyme in a vast array of metabolic processes.[1][2] While various synthetic routes to pyridoxine have been developed since its structure was first elucidated, the "oxazole method" involving a Diels-Alder reaction has been a common industrial approach.[1][3] However, the search for more efficient and scalable syntheses continues.

This application note details a synthetic pathway commencing from 3-Methylpyridine-2,5-dicarbonitrile. This route presents a compelling alternative, characterized by its straightforward transformations and the potential for high overall yield. The core of this synthesis lies in the selective hydrolysis of the dinitrile to the corresponding diamide, followed by the reduction of the amide functionalities to the hydroxymethyl groups characteristic of pyridoxine.

Overall Synthetic Scheme

The synthesis of pyridoxine from 3-Methylpyridine-2,5-dicarbonitrile proceeds in two primary stages:

-

Catalytic Hydrolysis: The selective conversion of the two nitrile groups of the starting material into primary amide groups.

-

Chemoselective Reduction: The reduction of the resulting diamide to form the final pyridoxine product.

Caption: Overall workflow for the synthesis of Pyridoxine.

Detailed Protocols and Methodologies

PART 1: Catalytic Hydrolysis of 3-Methylpyridine-2,5-dicarbonitrile

The conversion of nitriles to amides is a fundamental transformation in organic synthesis.[4][5] While harsh acidic or basic conditions can be employed, catalytic methods often offer milder reaction conditions and improved selectivity.[4][6] This protocol utilizes a molybdenum(VI)-catalyzed hydrolysis with hydrogen peroxide, a method known for its efficiency with various aromatic and aliphatic nitriles.[7]

3.1.1. Materials and Reagents

-

3-Methylpyridine-2,5-dicarbonitrile (98% purity)

-

Hydrogen Peroxide (30% w/w in H₂O)

-

Sodium Molybdate (Na₂MoO₄, catalyst)

-

Ethanol (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

3.1.2. Equipment Setup

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.1.3. Step-by-Step Procedure

-

To a 250 mL round-bottom flask, add 3-Methylpyridine-2,5-dicarbonitrile (10.0 g, 69.9 mmol) and ethanol (100 mL). Stir until the starting material is fully dissolved.

-

Add sodium molybdate (0.36 g, 1.75 mmol, 2.5 mol%) to the solution.

-

Slowly add hydrogen peroxide (30%, 23.8 mL, 209.7 mmol) to the reaction mixture dropwise over 15 minutes. An exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the excess hydrogen peroxide by the careful, portion-wise addition of a saturated aqueous solution of sodium sulfite until bubbling ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methylpyridine-2,5-dicarboxamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

3.1.4. Mechanistic Insight

The molybdenum(VI) catalyst activates the hydrogen peroxide, facilitating the nucleophilic attack of a hydroperoxy species on the electrophilic carbon of the nitrile group. Subsequent rearrangement and hydrolysis lead to the formation of the primary amide.

Caption: Simplified catalytic cycle for nitrile hydrolysis.

PART 2: Chemoselective Reduction of 3-Methylpyridine-2,5-dicarboxamide

The reduction of amides to their corresponding amines is a crucial step in this synthesis.[8] Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation.[8][9]

3.2.1. Materials and Reagents

-

3-Methylpyridine-2,5-dicarboxamide (from Part 1)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (15% w/v)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl) in isopropanol

-

Anhydrous Sodium Sulfate

3.2.2. Equipment Setup

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet

-

Ice bath

-

Standard laboratory glassware for workup and purification

3.2.3. Step-by-Step Procedure

-

Set up a dry three-neck flask under a nitrogen atmosphere.

-

Carefully add LiAlH₄ (a molar excess, typically 4-6 equivalents relative to the diamide) to anhydrous THF (150 mL). Stir the suspension.

-

In a separate flask, dissolve 3-Methylpyridine-2,5-dicarboxamide (5.0 g, 27.9 mmol) in anhydrous THF (100 mL). Gentle heating may be required to achieve complete dissolution.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Slowly add the solution of the diamide to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Quench the reaction cautiously by the sequential dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% NaOH solution (X mL)

-

Water (3X mL) This Fieser workup method should produce a granular precipitate that is easy to filter.

-

-

Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts. Wash the filter cake with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane and dry over anhydrous sodium sulfate.

-

Filter and concentrate to obtain crude pyridoxine.

-

For purification and isolation as the hydrochloride salt, dissolve the crude pyridoxine in a minimal amount of isopropanol and add a solution of HCl in isopropanol until the pH is acidic. The pyridoxine hydrochloride will precipitate.

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield pure pyridoxine hydrochloride.

3.2.4. Mechanistic Considerations

The reduction of an amide with LiAlH₄ involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride to the carbonyl carbon. Subsequent elimination of an aluminate species forms an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine.[9]

Characterization and Data

The final product, pyridoxine hydrochloride, should be characterized to confirm its identity and purity.

4.1. Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[10]

-

Melting Point: To compare with the literature value of the hydrochloride salt (205-206 °C).

4.2. Expected Results

| Parameter | Expected Outcome |

| Yield (Overall) | 60-75% |

| Purity (HPLC) | >98% |

| Appearance | White crystalline solid |

| ¹H NMR | Signals corresponding to the aromatic proton, methyl group, and hydroxymethyl protons. |

| IR (KBr, cm⁻¹) | Broad O-H stretch (~3300-3000), C-O stretch (~1050), aromatic C=C and C=N stretches (~1600-1400). |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Hydrolysis | Insufficient reaction time or catalyst deactivation. | Extend the reaction time. Ensure the quality of the hydrogen peroxide and catalyst. |

| Low Yield in Reduction | Incomplete reaction or product loss during workup. | Ensure a sufficient excess of LiAlH₄ is used. Be meticulous during the Fieser workup to minimize loss. |

| Formation of Byproducts | Over-reduction or side reactions. | Maintain careful temperature control during the LiAlH₄ addition. |

| Difficulty in Purification | Impurities from starting materials or side reactions. | Ensure the purity of the starting dinitrile. Recrystallize the intermediate diamide before reduction. |

Conclusion

The synthesis of Vitamin B6 (pyridoxine) from 3-Methylpyridine-2,5-dicarbonitrile offers a robust and scalable route to this essential nutrient. The two-step process, involving a catalytic hydrolysis followed by a chemoselective reduction, is well-defined and can be performed with standard laboratory equipment. The protocols and insights provided in this application note are designed to enable researchers and drug development professionals to successfully implement this synthetic strategy, contributing to the efficient production of this vital compound.

References

-

Wikipedia. Vitamin B6. [Link]

-

Chen, J., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6). [Link]

-

Eliot, A. C., & Kirsch, J. F. (2007). Two independent routes of de novo vitamin B6 biosynthesis: not that different after all. Biochemical Society Transactions, 35(Pt 5), 1073-1077. [Link]

-

Rao, S. N., et al. (2018). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

-

Preedy, V. R. (Ed.). (2012). B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

-

Wikipedia. Pyridoxine. [Link]

-

Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]

-

Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

- Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245-1247.

- Harris, S. A., et al. (1950). Process for producing pyridoxine and novel intermediates thereof. U.S.

- Stiller, E. T. (1944). Synthesis of vitamin b6. U.S.

-

Harper, T. (2021, August 4). Vitamin B6 (Pyridoxine) Biosynthesis [Video]. YouTube. [Link]

-

Raschle, T., et al. (2007). Reaction mechanism of pyridoxal 5'-phosphate synthase. Detection of an enzyme-bound chromophoric intermediate. The Journal of Biological Chemistry, 282(9), 6098-6107. [Link]

- Kläui, W., & Rapp, R. (2006). Manufacture of vitamin B6. U.S.

-

Al-Dahhan, W. S., & Al-Mashhadani, F. A. H. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. [Link]

-

PubChem. Manufacture of vitamin B6 - Patent US-7495101-B2. [Link]

-

Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

-

Saljoughian, M., & Gholami, K. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Journal of Pharmaceutical Research International, 1-9. [Link]

-

Brown, M. J. (2024, October 11). Pyridoxine Deficiency. Medscape. [Link]

-

Wikipedia. Amide reduction. [Link]

-

Trivedi, M. K., et al. (2023). Solid-State Characterization to Understand the Change in the Physicochemical and Thermal Properties of the Consciousness Energy Healing Treated Pyridoxine. Food and Nutrition: Current Research. [Link]

-

Reddy, C. M. R., et al. (2010). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 15(1), 338-345. [Link]

- Wolleb, H., & Heimgartner, H. (2006). Manufacture of vitamin b6.

-

Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

-

Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]

-

Fan, A., et al. (2018). Method for synthesizing pyridoxal phosphate. Chinese Patent CN108947665A. [Link]

-

Paal, K., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. [Link]

-

Chem Help ASAP. (2020, March 21). amide reduction & amine synthesis [Video]. YouTube. [Link]

-

Matsui, M., et al. (1961). A Synthesis of Vitamin B6. Agricultural and Biological Chemistry, 25(2), 141-143. [Link]

- Stiller, E. T., & Wiley, P. F. (1956). Pyridoxine synthesis. U.S.

-

Hill, R. E., & Spenser, I. D. (1970). Biosynthesis of vitamin B6: incorporation of three-carbon units. Science, 169(3947), 773-775. [Link]

-

Fitzpatrick, T. B., et al. (2007). Biosynthesis of vitamin B6 and structurally related derivatives. Vitamins and Hormones, 76, 265-303. [Link]

-

Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

-

Paal, K., et al. (2018). Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. [Link]

Sources

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. oatext.com [oatext.com]

- 5. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Amide reduction - Wikipedia [en.wikipedia.org]

- 9. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

Application Note: Protocols for Hydrolysis of 3-Methylpyridine-2,5-dicarbonitrile

Abstract

This guide details the chemical protocols for the hydrolysis of 3-Methylpyridine-2,5-dicarbonitrile (CAS: N/A for dinitrile specific; related 3-methyl-2-cyano: 20970-75-6) to its corresponding dicarboxylic acid, 3-Methylpyridine-2,5-dicarboxylic acid (an analog of isocinchomeronic acid). The transformation is critical for generating ligands used in Metal-Organic Frameworks (MOFs) and intermediates for niacin-related pharmaceutical scaffolds. Two primary methodologies are presented: Acidic Hydrolysis (Method A) , optimized for complete conversion of the sterically hindered 2-cyano group, and Alkaline Hydrolysis (Method B) , a milder alternative for sensitive downstream applications.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate features two nitrile groups with distinct electronic and steric environments:

-

C5-Nitrile: Located at the

-position relative to the pyridine nitrogen. It behaves similarly to nicotinonitrile, reacting readily under standard hydrolysis conditions due to moderate electron deficiency of the ring. -

C2-Nitrile: Located at the

-position. While the adjacent pyridine nitrogen renders this carbon highly electrophilic, the C3-methyl group introduces significant steric hindrance (ortho-effect). This steric bulk impedes the attack of water/hydroxide, often requiring more forcing conditions (higher temperature or stronger acid concentration) to drive the reaction to the carboxylic acid and prevent stalling at the amide stage.

Reaction Pathway

The hydrolysis proceeds via a stepwise addition of water, first yielding the diamide intermediate, followed by further hydrolysis to the dicarboxylic acid .

Figure 1: Stepwise hydrolysis pathway. The conversion of the C2-amide to the acid is typically the rate-determining step due to steric hindrance.

Experimental Protocols

Protocol A: Strong Acid Hydrolysis (Recommended)

Rationale: Sulfuric acid at elevated temperatures is the most robust method for overcoming the steric hindrance at the C2 position. This method minimizes the risk of incomplete hydrolysis (stopping at the amide).

Reagents:

-

3-Methylpyridine-2,5-dicarbonitrile (1.0 eq)

-

Sulfuric Acid (H₂SO₄), 90% or conc. (approx. 10-15 mL per gram of substrate)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for pH adjustment

-

Ice/Water for quenching

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 3-Methylpyridine-2,5-dicarbonitrile to the flask. Carefully add 90% H₂SO₄.[1] Caution: Exothermic.

-

Reaction: Heat the mixture to 120°C . Stir for 2–4 hours .

-

Checkpoint: Monitor by TLC or LC-MS. The intermediate mono-amide or diamide may persist if the temperature is too low.

-

-

Quenching: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).

-

Precipitation: Slowly adjust the pH to the isoelectric point of the pyridine dicarboxylic acid (typically pH 2.5 – 3.0) using saturated Na₂CO₃ solution or 40% NaOH.

-

Note: Do not over-basify, as the product will form a soluble disodium salt.

-

-

Isolation: A white to off-white precipitate should form. Stir at 0–5°C for 1 hour to maximize precipitation.

-

Filtration: Filter the solid and wash with cold water (2x) to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 60°C overnight.

Data Summary Table: Acidic Hydrolysis

| Parameter | Specification | Notes |

| Solvent/Reagent | 90% H₂SO₄ | Acts as both solvent and catalyst. |

| Temperature | 120°C | Required to hydrolyze the C2-amide. |

| Time | 2–4 Hours | Monitor disappearance of amide intermediate. |

| Workup pH | pH 2.5 – 3.0 | Critical for precipitation of the free acid. |

| Expected Yield | 75–85% | Losses primarily due to water solubility during wash. |

Protocol B: Alkaline Hydrolysis (Alternative)

Rationale: Suitable if the substrate contains acid-sensitive functionalities or if a metal-free product is not immediately required (can be isolated as a salt).

Reagents:

-

3-Methylpyridine-2,5-dicarbonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH), 20-30% aqueous solution (5.0 eq)

-

Ethanol (optional co-solvent to improve solubility)

-

HCl (conc.) for acidification

Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Mixing: Suspend the dinitrile in 20% NaOH solution. If the substrate is not wetting well, add minimal Ethanol (10-20% v/v).

-

Reaction: Heat to Reflux (approx. 100°C) .

-

Note: Ammonia gas will be evolved. Ensure good ventilation or use a scrubber.

-

-

Duration: Reflux for 6–12 hours .

-

Mechanistic Note: The C2-nitrile hydrolysis is slower in base due to the repulsion between the electron-rich hydroxide and the nitrogen lone pair, exacerbated by the C3-methyl steric bulk.

-

-

Workup: Cool to room temperature. If any unreacted solid remains, filter it off (unlikely if time is sufficient).

-

Acidification: Cool the solution in an ice bath. Dropwise add conc. HCl until pH reaches ~2–3.

-

Isolation: The dicarboxylic acid will precipitate. Filter, wash with minimal cold water, and dry.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

-

1H NMR (DMSO-d6):

-

δ ~2.5-2.6 ppm: Singlet (3H) for the C3-Methyl group.

-

Aromatic Region: Two distinct signals for the pyridine protons (H4 and H6). H6 (adjacent to N) typically appears downfield around δ 8.8–9.0 ppm . H4 appears around δ 8.2–8.4 ppm .

-

Absence of Nitrile: No peak at ~118 ppm in 13C NMR.

-

Carboxylic Acid: Broad singlet >12 ppm (often exchanged/invisible depending on water content).

-

-

IR Spectroscopy:

-

Disappearance: Sharp absorption at ~2230 cm⁻¹ (C≡N stretch).

-

Appearance: Broad band at 2500–3300 cm⁻¹ (O-H stretch of acid) and strong carbonyl stretch at 1680–1720 cm⁻¹ (C=O).

-

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common hydrolysis issues.

-

Decarboxylation Risk: While 3-methylpyridine-2-carboxylic acid is relatively stable up to its melting point (~115°C), prolonged heating above 140°C in acidic media can induce decarboxylation at the C2 position. Strictly control the temperature to 120°C.

-

Polymorphs: Pyridine dicarboxylic acids often form hydrates. Elemental analysis may require drying at >100°C to remove lattice water.

Safety Protocol

-

Nitrile Handling: While less volatile than simple aliphatic nitriles, the substrate should be treated as toxic. Use gloves and work in a fume hood.

-

Ammonia Evolution: Hydrolysis releases 2 equivalents of ammonia (or ammonium salts). In basic hydrolysis, ammonia gas is evolved; ensure the condenser is efficient and the hood is active.

-

Strong Acids: 90% Sulfuric acid is highly corrosive and dehydrating. Always add the acid to the solid, or the solid to the acid slowly. Never add water to hot acid.

References

-

ChemicalBook. (n.d.). Synthesis of 3-methylpyridine-2-carboxylic acid from 2-cyano-3-methylpyridine. Retrieved from

- Context: Establishes the 120°C/H₂SO₄ protocol for the hindered 2-cyano-3-methyl motif.

-

Organic Syntheses. (2004). Synthesis of substituted pyridines and hydrolysis protocols. Coll. Vol. 10, p. 517. Retrieved from

- Context: General methodologies for pyridine nitrile hydrolysis and handling.

-

BenchChem. (2025). Application Notes: 3-Methylpyridine derivatives synthesis. Retrieved from

-

Context: Industrial relevance and oxidative pathways for methyl-pyridines.[2]

-

-

ChemGuide. (n.d.). Hydrolysis of Nitriles and Esters. Retrieved from

- Context: Mechanistic foundations of acidic vs. alkaline hydrolysis.

Sources

Application Notes and Protocols: Strategic Functionalization of 3-Methylpyridine-2,5-dicarbonitrile for the Synthesis of Pharmaceutical Intermediates

Introduction: The Versatility of the 3-Methylpyridine-2,5-dicarbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug design. Within this class of heterocycles, 3-Methylpyridine-2,5-dicarbonitrile emerges as a particularly valuable and versatile building block. The strategic placement of a methyl group and two chemically distinct nitrile functionalities on the pyridine ring offers a rich platform for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of 3-Methylpyridine-2,5-dicarbonitrile to generate a diverse array of pharmaceutical intermediates. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for key transformations, including selective hydrolysis, reduction, and functionalization of the methyl group.

I. Selective Functionalization of the Nitrile Groups

The presence of two nitrile groups at the C2 and C5 positions of the pyridine ring presents both a challenge and an opportunity for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen renders the C2 and C6 positions more electrophilic, which can influence the reactivity of the adjacent nitrile group.

A. Selective Mono-Hydrolysis to 5-Cyano-3-methylpicolinamide and 5-Cyano-3-methylnicotinic Acid

The selective hydrolysis of one nitrile group in the presence of another is a synthetically valuable transformation. While harsh acidic or basic conditions often lead to the hydrolysis of both nitrile groups, enzymatic and controlled chemical methods can achieve the desired selectivity.

1. Rationale for Selective Hydrolysis:

Enzymatic hydrolysis, employing nitrile hydratases and amidases, offers exceptional chemo- and regioselectivity under mild reaction conditions, minimizing side reactions and the formation of inorganic salt byproducts.[1] These enzymes can differentiate between the two nitrile groups based on the steric and electronic environment. For chemical methods, careful control of reaction temperature and the use of specific reagents can favor the formation of the mono-hydrolyzed product.

dot

Caption: Selective hydrolysis of 3-Methylpyridine-2,5-dicarbonitrile.

2. Experimental Protocol: Enzymatic Mono-Hydrolysis

This protocol is adapted from methodologies for the enzymatic hydrolysis of dinitriles.[1][2]

-

Materials:

-

3-Methylpyridine-2,5-dicarbonitrile

-

Immobilized Rhodococcus sp. cells (containing nitrile hydratase and amidase)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, suspend 1.0 g of 3-Methylpyridine-2,5-dicarbonitrile in 50 mL of 0.1 M phosphate buffer (pH 7.0).

-

Add 0.5 g of immobilized Rhodococcus sp. cells to the suspension.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically 24-48 hours, when starting material is consumed and the mono-acid is the major product), filter off the immobilized enzyme.

-

Acidify the filtrate to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-cyano-3-methylnicotinic acid.

-

3. Data Summary: Expected Outcomes

| Product | Expected Yield | Key Characterization Data |

| 5-Cyano-3-methylnicotinic Acid | 70-85% | IR (cm⁻¹): ~3000 (O-H), ~2230 (C≡N), ~1700 (C=O). ¹H NMR: Signals for pyridine ring protons and methyl group, disappearance of one nitrile signal, appearance of a carboxylic acid proton. |

B. Selective and Complete Reduction of Nitrile Groups

The reduction of the nitrile groups to aminomethyl functionalities opens up a vast array of possibilities for further derivatization, such as amide bond formation or the synthesis of more complex heterocyclic systems. The choice of reducing agent and reaction conditions determines whether one or both nitrile groups are reduced, and whether the pyridine ring is also hydrogenated.

1. Rationale for Selective Reduction:

Catalytic hydrogenation over palladium on carbon (Pd/C) in the presence of an acidic additive can be tuned to selectively reduce the nitrile groups to aminomethyl groups while preserving the pyridine ring.[1] For the complete reduction of both nitriles and the pyridine ring, a more powerful catalyst like Platinum(IV) oxide (PtO₂) under higher hydrogen pressure is typically employed.[2] Raney Nickel is another effective catalyst for nitrile reduction.[3]

dot

Caption: Reduction pathways of 3-Methylpyridine-2,5-dicarbonitrile.

2. Experimental Protocol: Complete Reduction to Diaminopyridine

This protocol is adapted from general procedures for the reduction of dicyanopyridines.

-

Materials:

-

3-Methylpyridine-2,5-dicarbonitrile

-

Raney Nickel (slurry in water)

-

Ethanol

-

Ammonia (7N solution in methanol)

-

High-pressure autoclave/hydrogenator

-

-

Procedure:

-

In a high-pressure autoclave, add 1.0 g of 3-Methylpyridine-2,5-dicarbonitrile and 50 mL of ethanol.

-

Carefully add a slurry of Raney Nickel (approximately 0.5 g, washed with ethanol) to the mixture.

-

Add 10 mL of a 7N solution of ammonia in methanol. The ammonia helps to suppress the formation of secondary and tertiary amines.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to 50 bar.

-

Heat the mixture to 60°C and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be further purified by distillation or chromatography.

-

3. Data Summary: Expected Outcomes

| Product | Expected Yield | Key Characterization Data |

| (5-(Aminomethyl)-3-methylpyridin-2-yl)methanamine | 60-75% | IR (cm⁻¹): ~3300-3400 (N-H stretch), disappearance of C≡N stretch at ~2230. ¹H NMR: Appearance of signals for two aminomethyl groups. |

| (5-(Aminomethyl)-3-methylpiperidin-2-yl)methanamine | High (with PtO₂) | ¹H NMR: Disappearance of aromatic proton signals and appearance of signals in the aliphatic region corresponding to the piperidine ring. |

II. Functionalization of the Methyl Group

The methyl group at the C3 position offers another handle for chemical modification, allowing for the introduction of further diversity into the molecular scaffold.

A. Oxidation to 3-Pyridinecarboxylic Acid Derivative

The oxidation of the methyl group to a carboxylic acid provides a key intermediate for the synthesis of nicotinic acid derivatives, which are prevalent in many pharmaceuticals.[4]

1. Rationale for Oxidation:

Strong oxidizing agents are required to convert the methyl group to a carboxylic acid. To prevent the degradation of the pyridine ring, it is often protected by protonation with a strong acid, such as sulfuric acid, prior to oxidation.[3]

2. Experimental Protocol: Oxidation to 2,5-Dicyano-3-nicotinic Acid

This protocol is adapted from methods for the oxidation of 3-methylpyridine.[3]

-

Materials:

-

3-Methylpyridine-2,5-dicarbonitrile

-

Concentrated sulfuric acid

-

Ammonium persulfate

-

Glacial acetic acid

-

Sodium hydroxide solution

-

Hydrochloric acid

-

-

Procedure:

-

Carefully add 1.0 g of 3-Methylpyridine-2,5-dicarbonitrile to 10 mL of concentrated sulfuric acid in a round-bottom flask, keeping the temperature below 20°C.

-

Add a catalytic amount of glacial acetic acid.

-

Add 5.0 g of ammonium persulfate in portions, maintaining the temperature between 110-120°C.

-

Heat the mixture at 110-120°C for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution to pH 3-4.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain 2,5-dicyano-3-nicotinic acid.

-

B. Halogenation of the Methyl Group

The introduction of a halogen, such as bromine, to the methyl group creates a reactive handle for subsequent nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups.

1. Rationale for Bromination:

Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is a standard method for the benzylic bromination of methyl groups on aromatic rings.

dot

Caption: Functionalization of the methyl group.

2. Experimental Protocol: Bromination to 3-(Bromomethyl)pyridine-2,5-dicarbonitrile

-

Materials:

-

3-Methylpyridine-2,5-dicarbonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (or a safer alternative like acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 3-Methylpyridine-2,5-dicarbonitrile in 50 mL of carbon tetrachloride.

-

Add 1.3 g of NBS and a catalytic amount of BPO (e.g., 50 mg).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

-

III. Conclusion and Future Perspectives

3-Methylpyridine-2,5-dicarbonitrile is a highly adaptable scaffold that provides access to a wide range of functionalized pyridine derivatives of significant interest to the pharmaceutical industry. The protocols outlined in this application note demonstrate the feasibility of selective hydrolysis and reduction of the nitrile groups, as well as the functionalization of the methyl group through oxidation and halogenation. These transformations pave the way for the synthesis of novel amides, carboxylic acids, amines, and other key intermediates. The continued exploration of enzymatic and chemocatalytic methods will undoubtedly lead to even more efficient and selective routes for the derivatization of this versatile building block, further expanding its utility in drug discovery and development.

References

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. [Link]

-

Der Pharma Chemica. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

Kopera, E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

-

Raghukumar, V., et al. (2003). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

-

PubChem. 3-Methylpyridine-2-carbonitrile. [Link]

-

Wikipedia. 3-Methylpyridine. [Link]

- Google Patents. (2011). Method for preparing nicotinic acid.

- ReddyMasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

-

Chemistry Steps. Reactions of Nitriles. [Link]

- Google Patents. (1997). Process for preparing nicotinic acid.

-

RSC Publishing. (1990). Enzymatic hydrolysis of nitrites and dinitriles. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

Sources

- 1. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

Application Note: Reaction Mechanisms and Synthetic Workflows for 2,5-Dicyano-3-methylpyridine

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 2,5-Dicyano-3-methylpyridine (CAS: 1130309-47-5)

Executive Summary & Physicochemical Profiling

2,5-Dicyano-3-methylpyridine is a highly versatile, bifunctional N-heterocyclic building block. Structurally, it features a pyridine core substituted with two electrophilic cyano groups and one electron-donating methyl group. This compound serves as a critical intermediate, bridging small-molecule drug discovery (e.g., bioisostere synthesis) and advanced materials science, particularly in the generation of Covalent Triazine Frameworks (CTFs) for carbon capture and catalysis[1].